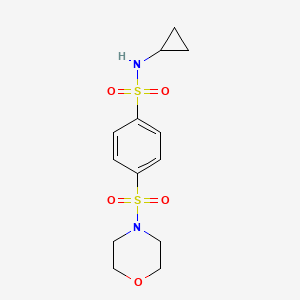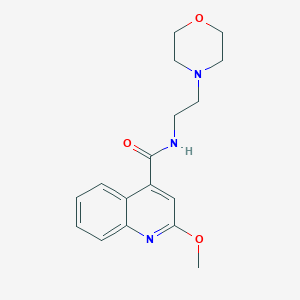
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide, also known as ETP-46464, is a small molecule inhibitor that targets the oncogenic transcription factor ETS-family transcription factor-1 (ETV1). This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including prostate cancer and melanoma.
作用機序
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide works by binding to the DNA-binding domain of ETV1, preventing it from binding to its target genes and regulating their expression. This leads to the inhibition of the oncogenic signaling pathways that are activated by ETV1, ultimately resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy.
実験室実験の利点と制限
One advantage of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide is its specificity for ETV1, which makes it a potentially effective treatment for cancers that are driven by this oncogenic transcription factor. However, one limitation of this compound is that it may not be effective in all types of cancer, as other oncogenic transcription factors may be driving the growth and proliferation of cancer cells.
将来の方向性
There are several potential future directions for the research and development of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide. One possibility is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound as a treatment for other types of cancer, including those driven by other oncogenic transcription factors. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound as a cancer therapy.
合成法
The synthesis of 2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide involves several steps, including the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to form the desired product.
科学的研究の応用
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including those resistant to other treatments. In addition, this compound has been shown to have synergistic effects when used in combination with other cancer therapies.
特性
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-16-12-14(13-4-2-3-5-15(13)19-16)17(21)18-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRNTANRHBBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
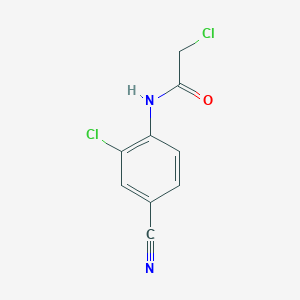
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
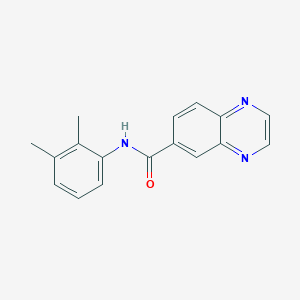
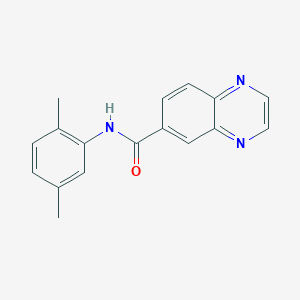
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
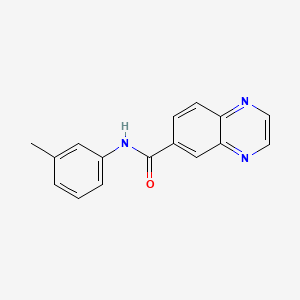
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)

